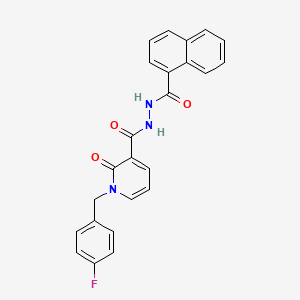

N'-(1-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N'-(1-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide" is a complex molecule that appears to be related to a family of compounds with potential antitumor activity and other biological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with naphthyl, fluorobenzyl, and carbohydrazide groups have been synthesized and studied for their biological activities and structural properties.

Synthesis Analysis

The synthesis of related compounds involves various reactions including condensation, cyclization, and substitution reactions. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react with α-haloketones to give nicotinamides derivatives that can cyclize to thieno[2,3-b]pyridine derivatives . These synthetic pathways suggest that the synthesis of "this compound" would likely involve similar steps, starting from naphthoyl and fluorobenzyl precursors, followed by the formation of the dihydropyridine ring and subsequent attachment of the carbohydrazide group.

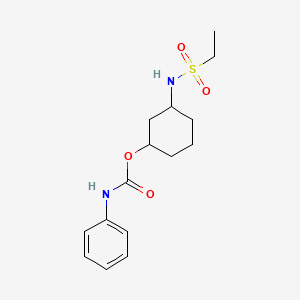

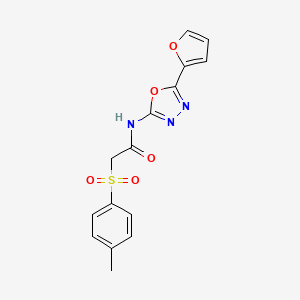

Molecular Structure Analysis

The molecular structure of related compounds shows that they can possess planar configurations, as seen in the Schiff base "N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide," which is almost planar with a trans configuration of the C=N double bond . Similarly, the title compound "this compound" is expected to have a planar or near-planar structure due to the conjugation of the aromatic rings and the presence of double bonds.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical reactions, including cyclization, saponification, and diazotization, leading to diverse structures such as thieno[2,3-b]pyridine, pyridothienopyrimidine, and pyridothienotriazine derivatives . These reactions are indicative of the reactivity of the naphthyl and carbohydrazide moieties, suggesting that "this compound" could also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of hydrogen bonding, as seen in "N'-[(E)-Benzylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide," affects the crystal packing and stability . The compound "this compound" is likely to exhibit similar properties, with potential hydrogen bonding influencing its solubility, melting point, and crystal structure. Vibrational and structural analyses, such as those performed on "N'-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide," can provide insights into the compound's stability and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

A study by Liou et al. (2006) details the synthesis of a new naphthylamine-derived aromatic dicarboxylic acid used for creating poly(amine−hydrazide)s with potential applications as blue-light-emitting materials. These polymers exhibited high glass-transition temperatures and solubility in common organic solvents, suggesting their usefulness in the development of transparent and flexible films with good mechanical properties (Liou et al., 2006).

Chemical Sensing

Research conducted by Jose et al. (2018) focused on acylhydrazone derivatives synthesized from related hydrazides, demonstrating their specific response towards fluoride ions. These findings suggest applications in chemical sensing, where such derivatives can serve as selective sensors for fluoride detection in various environments (Jose et al., 2018).

Catalytic and Organic Synthesis

Sinha et al. (2009) described the coordination of a naphthyridine-functionalized N-heterocyclic carbene to various metals, displaying diverse binding modes. This research outlines the compound's utility in catalysis, particularly in hydrogen transfer reactions, underscoring its versatility in synthetic chemistry applications (Sinha et al., 2009).

Fluorescent Probing and Environmental Sensing

A study by Wang et al. (2017) developed a new fluorescent probe for Al3+ ions based on a 1,8-naphthalimide derivative, highlighting its application in detecting Al3+ in practical water samples. This work presents an approach to environmental monitoring, offering a method for the sensitive and selective detection of aluminum ions in various water sources (Wang et al., 2017).

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N'-(naphthalene-1-carbonyl)-2-oxopyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O3/c25-18-12-10-16(11-13-18)15-28-14-4-9-21(24(28)31)23(30)27-26-22(29)20-8-3-6-17-5-1-2-7-19(17)20/h1-14H,15H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKNMIFYZIBYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)

![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)

![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3018359.png)